molecular formula C16H20BrNO2 B2785903 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone CAS No. 2034343-03-6

2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone

Cat. No. B2785903
CAS RN: 2034343-03-6
M. Wt: 338.245
InChI Key: KPFBXZKJGODVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone, also known as Brorphine, is a research chemical that belongs to the class of arylcyclohexylamines. It is a potent and selective kappa-opioid receptor agonist that has attracted attention for its potential therapeutic applications.

Mechanism of Action

2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone acts as a selective kappa-opioid receptor agonist, which means that it binds specifically to the kappa-opioid receptor in the brain and produces its effects through this receptor. The kappa-opioid receptor is involved in the regulation of pain, stress, and addiction. Activation of this receptor produces analgesia, dysphoria, and aversion.
Biochemical and Physiological Effects
2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone produces a range of biochemical and physiological effects through its activation of the kappa-opioid receptor. These effects include analgesia, anti-inflammatory effects, dysphoria, and aversion. It has also been shown to produce sedation and respiratory depression in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone in lab experiments is its high potency and selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain, stress, and addiction. However, one limitation is the potential for side effects such as sedation and respiratory depression, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of pain and addiction. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is the development of new kappa-opioid receptor agonists with improved selectivity and reduced side effects. Finally, there is a need for more research on the mechanism of action of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone and other kappa-opioid receptor agonists, which could lead to the development of new treatments for pain, stress, and addiction.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone involves the reaction of 4-bromobenzophenone with cyclopropylmethylamine and 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting product is then treated with hydrochloric acid to yield 2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone as a hydrochloride salt. The synthesis method has been optimized to produce high yields and purity of the final product.

Scientific Research Applications

2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. As a kappa-opioid receptor agonist, it has been shown to produce analgesia and anti-inflammatory effects in animal models. It has also been studied for its potential to reduce drug-seeking behavior in cocaine-addicted rats.

properties

IUPAC Name

2-(4-bromophenyl)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c17-14-5-3-12(4-6-14)9-16(19)18-8-7-15(10-18)20-11-13-1-2-13/h3-6,13,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFBXZKJGODVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.